2-Methoxy-6-isopropyl-3-pyridylboronic acid pinacol ester 2-Methoxy-6-isopropyl-3-pyridylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13776549
InChI: InChI=1S/C15H24BNO3/c1-10(2)12-9-8-11(13(17-12)18-7)16-19-14(3,4)15(5,6)20-16/h8-10H,1-7H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C(C)C)OC
Molecular Formula: C15H24BNO3
Molecular Weight: 277.17 g/mol

2-Methoxy-6-isopropyl-3-pyridylboronic acid pinacol ester

CAS No.:

Cat. No.: VC13776549

Molecular Formula: C15H24BNO3

Molecular Weight: 277.17 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-6-isopropyl-3-pyridylboronic acid pinacol ester -

Specification

Molecular Formula C15H24BNO3
Molecular Weight 277.17 g/mol
IUPAC Name 2-methoxy-6-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C15H24BNO3/c1-10(2)12-9-8-11(13(17-12)18-7)16-19-14(3,4)15(5,6)20-16/h8-10H,1-7H3
Standard InChI Key QUXQNMGFLCKBKW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C(C)C)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C(C)C)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 6-position with an isopropyl group (-CH(CH₃)₂). The boronic acid moiety at the 3-position is stabilized as a pinacol ester, forming a 1,3,2-dioxaborolane ring. This configuration improves stability and solubility in organic solvents, making it suitable for catalytic reactions.

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular FormulaC₁₅H₂₄BNO₃
Molecular Weight277.17 g/mol
DensityNot reported-
Boiling PointNot reported-
SolubilitySoluble in dioxane, THF

The absence of melting/boiling point data in available literature highlights the need for further experimental characterization.

Synthesis and Optimization

General Synthetic Route

The synthesis involves two primary steps, as detailed in Patent CN103601745A :

  • Acetylation of Halogenated Aminopyridine:
    Halogenated aminopyridine (e.g., 2-amino-4-bromopyridine) reacts with acetic anhydride in dichloromethane to form halogenated acetamidopyridine. This step achieves near-quantitative yields (98.14% in Example 1) .

  • Borylation via Palladium Catalysis:
    The halogenated intermediate undergoes borylation with bis(pinacolato)diboron in dioxane, catalyzed by ferrocene palladium chloride (PdCl₂(dppf)). Reaction conditions (60–100°C, 18–24 hours) yield the pinacol ester with efficiencies exceeding 90% .

Key Reaction Parameters

  • Catalyst: PdCl₂(dppf) at 2 mol% loading optimizes transmetalation .

  • Base: Potassium acetate (3 equivalents) facilitates deprotonation .

  • Solvent: Dioxane enhances solubility and reaction homogeneity .

Comparative Synthesis Data

ExampleSubstrateCatalyst LoadingYield
12-Acetamido-4-bromopyridine2 mol%91.1%
22-Acetamido-5-bromopyridine2 mol%89.5%
33-Acetamido-5-bromopyridine2 mol%87.3%

The consistency in yields across substrates underscores the robustness of this methodology .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a pivotal coupling partner in Suzuki reactions, enabling the construction of biaryl and heterobiaryl architectures. For example, coupling with aryl halides under Pd catalysis produces substituted pyridines, which are prevalent in pharmaceuticals .

Medicinal Chemistry Applications

Boronic acid esters are integral to drug discovery, particularly in kinase inhibitor development. The isopropyl group enhances membrane permeability, while the methoxy group modulates electronic effects for target binding.

Material Science

Conjugated polymers synthesized via Suzuki coupling using this ester exhibit tunable optoelectronic properties, relevant to organic light-emitting diodes (OLEDs).

Mechanistic Insights into Suzuki Coupling

Catalytic Cycle

The mechanism involves three steps:

  • Oxidative Addition: Pd⁰ inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The boronic ester transfers its aryl group to Pd, facilitated by base-mediated activation.

  • Reductive Elimination: The biaryl product is released, regenerating Pd⁰ .

Steric and Electronic Effects

  • Steric Effects: The isopropyl group hinders undesired side reactions at the ortho position.

  • Electronic Effects: The methoxy group donates electron density, accelerating transmetalation.

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